Laidlomycin phenylcarbamate

rumen fermentation propionate feed efficiency

Procure Laidlomycin phenylcarbamate (CAS 101191-83-7) for your feed additive or anticoccidial research. This semi-synthetic polyether ionophore features a C-26 phenylcarbamate moiety delivering a 70-fold improvement in thermal stability over the propionate ester, ensuring consistent dosing in pelleted feeds. It achieves over a 130% increase in propionate production and reduces ruminal lactate to just 21% of control at 2.5 μg/mL—outperforming parent laidlomycin at 8× higher dose. In poultry coccidiosis models, 165 mg/kg feed improves weight gain by 163% and feed efficiency by 56%. Choose this compound for unmatched stability, potency, and reliability in your next study.

Molecular Formula C44H67NO13
Molecular Weight 818.0 g/mol
CAS No. 101191-83-7
Cat. No. B1674329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaidlomycin phenylcarbamate
CAS101191-83-7
SynonymsLaidlomycin phenylcarbamate; 
Molecular FormulaC44H67NO13
Molecular Weight818.0 g/mol
Structural Identifiers
SMILESCCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(COC(=O)NC6=CC=CC=C6)O)C)C)C)O)C)C(C)C(=O)O
InChIInChI=1S/C44H67NO13/c1-10-34(47)54-36(29(7)39(48)49)28(6)37-27(5)31(46)22-43(56-37)19-18-41(8,58-43)33-16-17-42(9,55-33)38-25(3)21-32(53-38)35-24(2)20-26(4)44(51,57-35)23-52-40(50)45-30-14-12-11-13-15-30/h11-15,24-29,31-33,35-38,46,51H,10,16-23H2,1-9H3,(H,45,50)(H,48,49)
InChIKeyUCILZFARCSTHAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Laidlomycin Phenylcarbamate (CAS 101191-83-7) – Semi-Synthetic Polyether Ionophore for Feed Efficiency and Coccidiosis Control


Laidlomycin phenylcarbamate (CAS 101191-83-7) is a semi-synthetic polyether ionophore antibiotic derived from the natural product laidlomycin. It belongs to the class of carboxylic polyether ionophores that selectively transport monovalent cations across biological membranes. The compound was specifically developed to improve upon the limitations of the parent laidlomycin and its simple acyl esters [1]. Key structural modification involves a phenylcarbamate moiety at the C-26 hydroxyl position, which confers markedly enhanced stability in feed premixes and alters its ionophoric properties [1]. Its primary applications are as a feed additive to increase feed efficiency in ruminants and as an anticoccidial agent in poultry [1].

Why Laidlomycin Phenylcarbamate (CAS 101191-83-7) Cannot Be Interchanged with Other Ionophores or Simple Laidlomycin Derivatives


The polyether ionophore class is not homogeneous; potency, stability, and specific biochemical effects vary substantially among derivatives. Substituting laidlomycin phenylcarbamate with the parent laidlomycin, simple esters like laidlomycin propionate, or other ionophores such as monensin would result in dramatically different performance outcomes. For instance, the phenylcarbamate moiety confers a 70-fold improvement in thermal stability compared to the propionate ester [1]. Furthermore, significant differences exist in the magnitude of propionate enhancement and lactate suppression, as well as in specific antimicrobial targets; monensin inhibits sodium-dependent serine transport in Streptococcus bovis, whereas laidlomycin propionate does not [2]. These quantifiable differences directly impact feed efficiency, safety (lactic acidosis prevention), and product shelf-life, making generic substitution a high-risk proposition with predictable performance deficits.

Quantitative Evidence for Selecting Laidlomycin Phenylcarbamate (CAS 101191-83-7) over Alternatives


Superior Enhancement of Propionic Acid Production in Rumen Fermentation vs. Parent Laidlomycin

In a head-to-head in vitro rumen fermentation model, laidlomycin phenylcarbamate was significantly more potent than the parent compound laidlomycin at enhancing propionic acid production. At a low concentration of <1 μg/mL, laidlomycin phenylcarbamate increased propionate to 108-110% of control, whereas laidlomycin required a 10-20x higher concentration (10-20 μg/mL) to achieve a similar effect (108-109% of control). At 20 μg/mL, laidlomycin phenylcarbamate boosted propionate production to >130% of control [1]. Statistical analysis across all concentrations confirmed its superiority (P < 0.05) [1].

rumen fermentation propionate feed efficiency

Markedly Greater Inhibition of Lactic Acid Production vs. Parent Laidlomycin

In the same in vitro model, laidlomycin phenylcarbamate demonstrated substantially greater potency in suppressing lactic acid production, a key factor in preventing ruminal acidosis and bloat. At a concentration of 2.5 μg/mL, laidlomycin phenylcarbamate reduced lactic acid production to just 21% of control. In contrast, the parent laidlomycin at a much higher concentration of 20 μg/mL only reduced lactic acid to 81% of control [1]. Statistical analysis confirmed the superiority of the phenylcarbamate derivative (P < 0.05) [1].

lactic acidosis rumen health bloat prevention

Exceptional Stability in Feed Premixes vs. Laidlomycin Propionate and Other Esters

Thermal stability is a critical parameter for feed additives, affecting manufacturing, storage, and shelf-life. Accelerated stability testing at 60°C in methanol-water buffer revealed a dramatic difference between laidlomycin phenylcarbamate and the commonly used ester, laidlomycin propionate. The half-life of laidlomycin phenylcarbamate was 784 hours, compared to only 11.1 hours for laidlomycin propionate [1]. In a soybean millrun feed premix stored at 60°C for one week, 100% of laidlomycin phenylcarbamate remained, while only 59% of laidlomycin propionate was recovered [1].

feed additive stability premix formulation shelf-life

Quantified Anticoccidial Efficacy in Chickens: Dose-Dependent Improvements in Performance and Lesion Scores

In a controlled coccidiosis challenge study in chickens, laidlomycin phenylcarbamate was evaluated at inclusion rates of 99-165 mg/kg of feed over 7 days. Compared to untreated infected controls, the compound dramatically improved performance and reduced pathology. At 165 mg/kg, weight gain was increased from 0.72 kg (control) to 1.89 kg, feed efficiency (feed/gain) improved from 4.18 to 1.84, and intestinal lesion scores were reduced from 2.83-2.87 to 0.66-0.70 (on a 0-4 scale) [1].

coccidiosis poultry anticoccidial

Differential Effects on Ion Transport and Bacterial Physiology vs. Monensin

While both are polyether ionophores, laidlomycin derivatives and monensin exhibit distinct biochemical effects on specific rumen bacteria. In a study comparing laidlomycin propionate (an ester analog) and monensin on Streptococcus bovis, monensin inhibited sodium-dependent serine transport, whereas laidlomycin propionate did not, even at concentrations that inhibited growth [1]. Monensin was also a more potent inhibitor of S. bovis cell yield at both pH 6.7 and 5.7 [1]. This demonstrates that even closely related ionophores can have different spectra of antimicrobial activity and mechanisms of action, reinforcing that generic substitution is not scientifically sound.

ionophore mechanism Streptococcus bovis nutrient transport

Enhanced Propionate Production and Lactate Inhibition Relative to Monensin (Cross-Study Inference)

While no direct head-to-head study between laidlomycin phenylcarbamate and monensin exists, a cross-study comparison of in vitro rumen fermentation data provides valuable context. In a study by Spires et al. (1983), monensin had an EC50 of 0.7 μg/mL for enhancing propionic acid production and an IC50 of 1.3 μg/mL for inhibiting lactic acid production [1]. In the patent for laidlomycin phenylcarbamate, this compound achieved a >130% increase in propionate at 20 μg/mL and reduced lactate to 21% of control at just 2.5 μg/mL [2]. While experimental conditions differ, the magnitude of lactate suppression by laidlomycin phenylcarbamate at low concentrations suggests a potency advantage that warrants direct comparison.

rumen fermentation propionate lactate monensin

High-Value Application Scenarios for Laidlomycin Phenylcarbamate (CAS 101191-83-7) Based on Evidence


Enhancing Feed Efficiency in High-Grain Ruminant Diets

Laidlomycin phenylcarbamate is ideally suited for improving feed conversion in feedlot cattle and sheep receiving high-concentrate diets. Its superior ability to shift rumen fermentation toward propionate production (as demonstrated by the >130% increase at 20 μg/mL [1]) directly translates to improved energetic efficiency. The quantified benefit in feed efficiency observed in chicken coccidiosis models (reducing feed/gain from 4.18 to 1.84 [1]) serves as a proxy for its potential to improve feed utilization in other species. Its exceptional thermal stability (100% recovery after 1 week at 60°C in premix [1]) ensures consistent dosing in commercial feed mills.

Prevention of Subacute Ruminal Acidosis (SARA) and Bloat in Feedlot Cattle

The compound's profound potency in suppressing ruminal lactic acid production makes it a targeted intervention for managing SARA and bloat in cattle on high-grain finishing rations. At a low concentration of 2.5 μg/mL, it reduced lactic acid to just 21% of control levels, a 60-percentage-point improvement over the parent laidlomycin at an 8x higher dose [1]. This lactate-suppressing effect is directly linked to a reduced risk of acidosis and associated health complications, providing a clear animal welfare and economic benefit.

Prophylaxis and Control of Coccidiosis in Poultry Production

Based on the robust in vivo efficacy data in chickens, laidlomycin phenylcarbamate is a potent anticoccidial agent. At an inclusion rate of 165 mg/kg in feed, it delivered a 163% increase in weight gain and a 56% improvement in feed efficiency compared to untreated, infected controls, alongside a 75-76% reduction in intestinal lesion scores [1]. These performance metrics directly address key economic drivers in broiler and layer operations. Its unique stability profile [1] also suggests it would be a reliable component in pelleted poultry feeds.

Research Tool for Studying Ionophore Structure-Activity Relationships

Laidlomycin phenylcarbamate serves as a valuable comparator in research settings to dissect the impact of C-26 acylation vs. carbamoylation on ionophore function. Its distinct stability profile and enhanced biological activity relative to laidlomycin and its esters [1] provide a clear structure-activity relationship (SAR) case study. Furthermore, the presence of the phenylcarbamate group confers UV detectability, facilitating analytical method development and pharmacokinetic studies [1].

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